2-[(3,5-Dichlorophenoxy)methyl]oxirane
Description
2-[(3,5-Dichlorophenoxy)methyl]oxirane is a halogenated epoxide compound characterized by a phenoxy group substituted with two chlorine atoms at the 3- and 5-positions, attached via a methylene bridge to an oxirane (epoxide) ring.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSUAJGKBCXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 3,5-dichlorophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenoxy)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
2-[(3,5-Dichlorophenoxy)methyl]oxirane serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for the formation of aryloxyaminopropanols and other derivatives through reactions such as nucleophilic substitution and oxidation. The compound's oxirane ring is particularly reactive, enabling it to participate in diverse chemical transformations, including ring-opening reactions that yield diols and other functionalized products.
1.2 Use in Epoxy Resins
The compound is utilized in the production of industrial-grade epoxy resins. It acts as an active diluent in uncured epoxy systems, enhancing their properties and enabling their application in coatings, adhesives, and construction materials. Its role as a stabilizer for halogenated compounds further emphasizes its importance in polymer chemistry .
Biological Applications
2.1 Potential Anticancer Agent
Research indicates that this compound may exhibit anticancer properties. Studies have shown that compounds with similar structures can interact with biological molecules, potentially leading to therapeutic applications in cancer treatment. The mechanism of action is believed to involve the alkylation of nucleic acids, which may disrupt cellular processes in cancer cells .
2.2 Environmental Toxicology Studies
Given the presence of dichlorophenoxy groups, this compound has been studied for its environmental impact and toxicity. It has been assessed under various regulatory frameworks to evaluate its potential risks to human health and ecosystems. Understanding its degradation pathways and toxicity profiles is crucial for developing safer chemical alternatives .
Case Studies
Industrial Applications
4.1 Agricultural Chemicals
The compound's derivatives are explored for use in agricultural formulations as herbicides or pesticides due to their ability to interact with plant growth regulators. This application underscores the need for careful evaluation of their environmental persistence and toxicity profiles .
4.2 Material Science
In material science, this compound is being investigated for its potential use in developing advanced materials with specific mechanical or thermal properties. Its incorporation into polymer matrices could enhance performance characteristics relevant to various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenoxy)methyl]oxirane involves its interaction with biological molecules, particularly enzymes. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy Groups
The substituents on the phenoxy moiety significantly influence the compound’s physical properties and reactivity:
Key Observations :
- Halogenated Derivatives: The dichloro substitution in this compound increases its polarity and oxidative stability compared to methyl-substituted analogs like 2-[(3,5-dimethylphenoxy)methyl]oxirane. This enhances its suitability for applications requiring resistance to environmental degradation .
- Brominated Analogs: Bromine substituents (e.g., in (R)-2-((3-bromo-phenoxy)methyl)oxirane) raise molecular weight and cost (e.g., $1,400–4,200/g) due to synthetic challenges, as noted in rare chemical catalogs .
Physical and Chemical Properties
- Boiling Point/Melting Point : Dichloro-substituted epoxides generally exhibit higher boiling points than their methylated counterparts due to increased dipole interactions .
- Solubility: The 3,5-dichloro group enhances solubility in polar organic solvents (e.g., DMSO) compared to non-halogenated analogs .
- Stability : Dichloro derivatives are less prone to ring-opening reactions under acidic conditions compared to fluoro- or nitro-substituted oxiranes .
Functional Comparisons
- Agrochemical Potential: Compounds like 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (tridiphane) are noted for insecticidal activity, suggesting that this compound may share similar bioactivity .
- Research Applications: Methyl-substituted analogs (e.g., 2-[(3,5-dimethylphenoxy)methyl]oxirane) are used in proteomics, whereas halogenated versions are more common in pesticidal studies .
Data Tables
Table 1: Structural and Economic Comparison of Selected Oxiranes
| Compound | CAS Number | Molecular Weight (g/mol) | Price (USD/g) | Key Application |
|---|---|---|---|---|
| This compound | Not explicitly listed | 227.06 | N/A | Agrochemical research |
| 2-[(3,5-Dimethylphenoxy)methyl]oxirane | 4287-30-3 | 178.23 | $254–772 | Proteomics |
| (R)-2-((3-Bromo-phenoxy)methyl)oxirane | 345975-15-7 | 257.08 | $1,400–4,200 | Specialty synthesis |
| 2-((4-Chlorophenyl)methyl)oxirane | Not explicitly listed | 168.62 | N/A | Polymer chemistry |
Table 2: Reactivity Trends in Substituted Oxiranes
| Substituent Type | Example Compound | Reactivity with Nucleophiles | Environmental Stability |
|---|---|---|---|
| Dichloro | This compound | Moderate | High |
| Methyl | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | High | Moderate |
| Bromo | (R)-2-((3-Bromo-phenoxy)methyl)oxirane | Low | Low |
Biological Activity
2-[(3,5-Dichlorophenoxy)methyl]oxirane, also known as a derivative of dichlorophenoxy compounds, is an organic compound characterized by its epoxide structure. This compound has garnered attention due to its potential biological activities, which may include herbicidal properties and interactions with various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from agriculture to pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈Cl₂O₂. The presence of the oxirane ring contributes to its reactivity, while the dichlorophenoxy group enhances its biological interactions. The synthesis typically involves the reaction of 3,5-dichlorophenol with epichlorohydrin in the presence of a base like sodium hydroxide.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂O₂ |
| CAS Number | 60633-37-6 |
| Structure Type | Epoxide |
| Functional Groups | Ether, Aromatic |
The biological activity of this compound is primarily linked to its ability to interact with biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of various metabolites that may exhibit different biological effects. Such mechanisms are crucial for understanding its potential applications in drug development and toxicity assessments.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Herbicidal Activity : As part of the phenoxy herbicide family, it may inhibit plant growth by disrupting hormonal balance.
- Toxicity Profiles : Studies on related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) reveal significant toxicity in various organ systems, including cardiovascular and neurological effects .
Case Studies and Research Findings
-
Toxicological Studies : A study on chronic inhalation exposure to 2,4-D demonstrated cardiotoxicity in rats characterized by extracellular matrix reorganization and increased cardiac collagen levels. This suggests potential risks associated with exposure to related compounds .
Study Parameters Low Dose (mg/m³) High Dose (mg/m³) Cardiac Collagen Increase Significant (P < 0.0001) Decrease (P = 0.010) -
Biomonitoring : Research on farm families exposed to 2,4-D showed elevated urinary concentrations post-application, indicating systemic absorption and potential health risks associated with agricultural use .
Group Pre-Application (μg/L) Post-Application (μg/L) Applicators 2.1 73.1 Spouses 1.2 1.5 Children (4-11 years) 6.5 1.9
Discussion
The biological activity of this compound appears multifaceted, with implications for both therapeutic applications and environmental safety. Its structural characteristics allow it to participate in various chemical reactions that can lead to significant biological effects.
Future Research Directions
Further studies are needed to elucidate the precise mechanisms underlying its biological activities and potential toxicities. Investigating its interactions at the molecular level will provide insights into its pharmacological potential and safety profile.
Q & A
Q. What are the key synthetic routes for 2-[(3,5-Dichlorophenoxy)methyl]oxirane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxidation. For example, reacting 3,5-dichlorophenol with epichlorohydrin under basic conditions (e.g., NaOH) forms the epoxide ring. Optimization of temperature (40–60°C) and stoichiometric ratios (1:1.2 phenol to epichlorohydrin) improves yields up to 70–80% . Side products like diols may form if pH or temperature is not tightly controlled.
Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?
- Methodological Answer : Use NMR (¹H/¹³C) to identify the oxirane ring protons (δ 3.1–3.5 ppm) and aryl chloride signals (δ 6.8–7.2 ppm). X-ray crystallography (as demonstrated for similar dichlorophenoxy compounds ) resolves stereochemical ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₇Cl₂O₂: theoretical 230.98 g/mol).
Q. What are the primary reactivity pathways of the oxirane ring in this compound under basic or acidic conditions?
- Methodological Answer : Under acidic conditions, the oxirane undergoes ring-opening via electrophilic attack (e.g., forming diols with H₂O). In basic media, nucleophiles like amines or thiols attack the less substituted carbon, yielding substituted alcohols. Kinetic studies show faster reactivity in polar aprotic solvents (e.g., DMF) due to stabilized transition states .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dichlorophenoxy group influence regioselectivity in epoxide ring-opening reactions?
- Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the adjacent oxirane carbon, directing nucleophilic attack to the benzylic position. Steric hindrance from the 3,5-Cl substituents reduces accessibility to the meta position, favoring para-substitution in aryl addition reactions (e.g., 85% para-product with aniline ).
Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from impurities or assay conditions. Reproduce studies using HPLC-purified compound (>98% purity) and standardized broth microdilution (CLSI guidelines). Control for solvent effects (DMSO vs. ethanol) .
Q. What crystallographic insights exist for dichlorophenoxy-containing epoxides, and how do they inform solid-state reactivity?
- Methodological Answer : Single-crystal X-ray studies of (±)-2-(3,5-dichlorophenoxy)propanoic acid reveal planar aryl rings and dihedral angles of 85° between the oxirane and phenyl group, suggesting limited conjugation. This steric arrangement may hinder π-π stacking but favor halogen bonding in co-crystals .
Q. How does this compound behave in environmental matrices, and what analytical methods quantify its degradation products?
- Methodological Answer : Hydrolysis in aqueous systems produces 3,5-dichlorophenoxy-1,2-propanediol, detectable via LC-MS/MS (MRM transition m/z 231 → 145). Photodegradation studies under UV light (254 nm) show a half-life of 6 hours; monitor using GC-ECD with a DB-5MS column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
